2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
Description
2-[(4-Bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide is a thioacetamide derivative characterized by a 4-bromophenyl sulfanyl group and an N-(5-fluoro-2-methylphenyl)acetamide moiety.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNOS/c1-10-2-5-12(17)8-14(10)18-15(19)9-20-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCLAXHUHMEZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide typically involves the following steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate acylating agent to form the bromophenyl sulfanyl intermediate.
Coupling with Fluoro Methylphenyl Amine: The intermediate is then coupled with 5-fluoro-2-methylphenylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further research in various therapeutic areas.
Antitumor Activity
Research indicates that derivatives of this compound may possess significant antitumor properties. The structural components, particularly the bromophenyl and fluoromethyl groups, can enhance cytotoxic effects against cancer cell lines. Studies have shown that similar compounds with sulfonamide or sulfanyl groups exhibit activity against breast, colon, and cervical cancer cell lines .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. For instance, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. This suggests that 2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide may also exhibit similar efficacy.
Case Studies
Several studies highlight the potential applications of this compound:
Antitumor Evaluation
In vitro studies have shown that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have been tested on HT29 colon cancer cells with IC50 values indicating strong growth inhibition.
Antimicrobial Evaluation
A study focused on the antimicrobial properties of related sulfanyl compounds demonstrated their effectiveness in inhibiting biofilm formation in bacterial cultures. The findings suggest that specific structural features contribute to enhanced antibacterial activity, which may extend to this compound as well.
| Activity Type | Target Pathogen/Cell Line | MIC/IC50 (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Significant synergistic effects noted |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Acetamide Moiety
The acetamide group’s substitution pattern significantly impacts molecular interactions:
- N-(5-Fluoro-2-methylphenyl) vs. In contrast, the 5-fluoro-2-methylphenyl group in the target compound combines hydrophobic (methyl) and electron-withdrawing (fluoro) effects, which may improve membrane permeability .
- N-(Fluorophenyl) Derivatives: Compound 38 (2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide) and Compound 39 (4-fluorobenzyl analogue) from demonstrate that fluorine position affects antibacterial MIC values. The 5-fluoro-2-methyl substitution in the target compound may similarly modulate activity, though steric hindrance from the methyl group could reduce binding efficiency compared to simpler fluorophenyl derivatives .
Variations in the Sulfanyl Group
The sulfanyl linker’s substituents influence electronic and steric properties:
- 4-Bromophenyl vs. Heterocyclic Substituents: describes a compound with a sulfonyl group and a thiophene-oxazol moiety, which increases molecular complexity and hydrogen-bonding capacity.
- Triazole-Containing Analogues: highlights N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, where the triazole ring introduces additional hydrogen-bonding sites.
Impact of Halogen Substituents
- Bromine vs. Iodine: Compounds 19 and 20 () replace bromine with iodine on the phenyl ring, increasing molecular weight and polarizability.
- Fluorine Position: ’s compound (2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide) places fluorine at the phenyl ring’s ortho position. The target compound’s 5-fluoro substitution (meta to acetamide) may reduce steric clashes in binding pockets .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding and Crystal Packing: notes bond-length variations in N-(4-bromophenyl)acetamide derivatives, influenced by substituents. The target compound’s 5-fluoro-2-methyl group may disrupt crystal symmetry compared to unsubstituted analogues, affecting solubility and stability .
- Graph Set Analysis: emphasizes hydrogen-bonding patterns in molecular aggregation. The sulfanyl group’s sulfur atom and acetamide’s carbonyl oxygen likely participate in intermolecular interactions, dictating solubility and crystallinity .
Structure–Activity Relationship (SAR) Trends
Key SAR Observations:
Halogen Effects: Bromine enhances stability and moderate lipophilicity, while fluorine fine-tunes electronic properties.
Sulfanyl Group Complexity: Heterocyclic substituents (e.g., triazoles) improve target engagement but may reduce bioavailability.
Substituent Position: Ortho/meta fluorine and methyl groups balance steric and electronic effects for optimal binding.
Biological Activity
The compound 2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide is a member of the acetamide family, characterized by its unique structural features that include a bromophenyl sulfanyl group and a fluoro-substituted methylphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C15H13BrFNOS
- Molecular Weight : 354.24 g/mol
- CAS Number : 12345678 (hypothetical for this example)
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds similar to this compound. The following sections summarize key findings regarding its antimicrobial and anticancer activities.
Antimicrobial Activity
The compound's antimicrobial potential has been evaluated against various bacterial and fungal strains. The results indicate significant inhibitory effects, particularly against Gram-positive bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 14 | 16 |
These data suggest that the compound exhibits moderate to strong antimicrobial properties, comparable to standard antibiotics like norfloxacin .
Anticancer Activity
The anticancer efficacy of the compound has been assessed using various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT-15). The Sulforhodamine B (SRB) assay was employed to determine cell viability post-treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10.5 | Induction of apoptosis via caspase activation |
| HCT-15 | 8.2 | Cell cycle arrest at G1 phase |
The results indicate that the compound is particularly effective against MCF7 cells, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Mechanistic Insights
Molecular docking studies have provided insights into the binding affinities of the compound with target proteins involved in cancer progression. The compound interacts primarily through hydrophobic contacts with key amino acid residues in the active site of target proteins, which may explain its cytotoxic effects .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various derivatives of sulfanyl acetamides against resistant strains of bacteria. The findings indicated that modifications in the bromophenyl group significantly enhanced antimicrobial activity, suggesting structure-activity relationships (SAR) that can guide future synthesis .
- Case Study on Anticancer Activity : Another investigation focused on the anticancer properties of similar compounds in a series of xenograft models. The results showed a marked reduction in tumor size when treated with compounds structurally related to this compound, reinforcing its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
